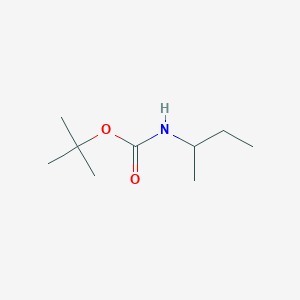

(S)-tert-Butyl sec-butylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

134953-64-3 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

tert-butyl N-butan-2-ylcarbamate |

InChI |

InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |

InChI Key |

JOLOYYRHPUVBJM-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCC(C)NC(=O)OC(C)(C)C |

Synonyms |

Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Tert Butyl Sec Butylcarbamate and Analogous Chiral Carbamates

Enantioselective Synthesis Strategies for Chiral Sec-Butylamines and Their Carbamate (B1207046) Derivatives

The primary challenge in synthesizing (S)-tert-butyl sec-butylcarbamate lies in establishing the stereocenter at the sec-butyl group with high enantiomeric purity. The following sections detail various strategies to achieve this.

When enantiomerically pure (S)-sec-butylamine is available, it can serve as a versatile chiral precursor. Its inherent chirality can direct the stereochemical outcome of subsequent reactions. For instance, it can be used as a chiral auxiliary to induce asymmetry in the synthesis of other chiral molecules. In such cases, the amine is temporarily incorporated into a substrate to guide a stereoselective transformation, after which it is cleaved.

Another approach involves the diastereoselective alkylation of Schiff bases derived from (S)-sec-butylamine and a prochiral ketone. The pre-existing stereocenter on the amine influences the approach of the alkylating agent, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the imine yields a new chiral amine with a controlled stereocenter. The efficiency of this stereochemical transfer depends on the specific reactants and conditions employed.

Chiral auxiliaries are enantiopure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. For the synthesis of chiral amines, a common strategy involves the conjugate addition of an organometallic reagent to an α,β-unsaturated compound bearing a chiral auxiliary. For example, a chiral N-enoyl oxazolidinone can undergo a conjugate addition reaction with a methyl organocuprate. The oxazolidinone auxiliary shields one face of the double bond, forcing the nucleophile to attack from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved to reveal the chiral carboxylic acid, which can be converted to the corresponding amine via a Curtius or Hofmann rearrangement, followed by carbamate protection.

| Chiral Auxiliary | Typical Reaction | Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinones | Conjugate Addition | >95% |

| Oppolzer's Sultams | Alkylation | >90% |

| Myers' Pseudoephedrine | Alkylation | >98% |

This table presents typical diastereomeric excesses achieved with common chiral auxiliaries in reactions relevant to the synthesis of chiral building blocks.

Organocatalysis and biocatalysis offer powerful and often more sustainable alternatives to traditional metal-based catalysis for the synthesis of chiral amines.

Organocatalysis: Chiral phosphoric acids have been successfully employed in the asymmetric reduction of imines to produce chiral amines. The catalyst forms a chiral ion pair with the imine, which activates it towards reduction by a hydride source, such as a Hantzsch ester. The chiral environment created by the catalyst ensures that the hydride is delivered to one face of the imine, resulting in a highly enantioselective synthesis of the amine.

Biocatalysis: Enzymes provide unparalleled selectivity in chemical transformations. Transaminases (TAs) are particularly useful for the synthesis of chiral amines from prochiral ketones. In a process known as asymmetric reductive amination, a TA, in the presence of an amine donor (like isopropylamine), converts a ketone (e.g., 2-butanone) directly into a chiral amine ((S)-sec-butylamine). The high enantioselectivity of the enzyme often yields the product with excellent enantiomeric excess.

| Catalyst Type | Reaction | Substrate | Product | Enantiomeric Excess (e.e.) |

| Chiral Phosphoric Acid | Asymmetric Reduction | N-Aryl Imines | Chiral Amines | Up to 99% |

| Transaminase (TA) | Asymmetric Reductive Amination | Prochiral Ketones | Chiral Amines | >99% |

This table summarizes the performance of representative organocatalytic and biocatalytic systems in the synthesis of chiral amines.

Transition metal catalysis remains a dominant and highly effective strategy for asymmetric synthesis.

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral enamides is a well-established method for producing chiral amines. A substrate, such as an N-acyl enamine derived from 2-butanone, can be hydrogenated using a chiral catalyst, typically composed of a rhodium or ruthenium metal center and a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral ligand creates a stereodefined environment that directs the addition of hydrogen across the double bond, leading to the formation of the chiral carbamate precursor with high enantioselectivity.

Asymmetric Cross-Coupling: While less direct for aliphatic amines, asymmetric cross-coupling reactions can be adapted for their synthesis. For instance, a kinetic resolution of a racemic secondary alkyl halide can be achieved through a palladium-catalyzed cross-coupling reaction with a nucleophile in the presence of a chiral ligand. One enantiomer of the alkyl halide reacts faster, leaving the other enantiomer unreacted and enantiomerically enriched. This enriched alkyl halide can then be converted to the corresponding amine.

| Catalyst System | Reaction Type | Typical Ligand | Enantiomeric Excess (e.e.) |

| Rh(I) or Ru(II) | Asymmetric Hydrogenation | Chiral Phosphines (e.g., BINAP) | >95% |

| Pd(0) | Asymmetric Cross-Coupling (Kinetic Resolution) | Chiral Phosphines | Variable, up to 99% |

This table highlights the effectiveness of transition metal catalysts in the asymmetric synthesis of chiral amine precursors.

Stereocontrolled Formation of the Carbamate Moiety

Once the chiral amine is obtained, the formation of the carbamate functional group must be achieved without racemization of the stereocenter.

When a chiral amine reacts with a chiral carbamoylating agent, two diastereomeric products can be formed. The inherent stereochemistry of both the amine and the acylating agent can lead to a "matched" or "mismatched" interaction in the transition state. In a matched pair, the steric and electronic preferences of the two chiral fragments align, leading to a high diastereomeric ratio. Conversely, a mismatched pair results in lower diastereoselectivity. The choice of coupling reagents, solvent, and temperature can influence the outcome of such reactions. For the synthesis of this compound from (S)-sec-butylamine, an achiral reagent like di-tert-butyl dicarbonate (B1257347) is typically used, which simplifies the process as no new stereocenter is formed, and the primary concern is the preservation of the existing stereochemical integrity.

Mechanistic Principles Governing Stereoselectivity in Carbamate Synthesis

The stereochemical outcome of a carbamate synthesis is dictated by several key mechanistic principles. The most direct method for producing a chiral carbamate like this compound relies on substrate-controlled stereoselectivity . In this approach, the chirality is pre-existing in the starting material, typically the amine. The reaction of an enantiomerically pure amine with a non-chiral acylating agent, such as di-tert-butyl dicarbonate, proceeds with the retention of configuration at the chiral center, as the stereocenter is not directly involved in the reaction mechanism.

In more complex systems, stereoselectivity is achieved through other guiding principles:

Asymmetric Catalysis: Transition-metal catalysis is a powerful tool for creating chiral molecules from achiral or racemic precursors. Copper-catalyzed reactions, for instance, can be used to construct axially chiral carbamates and amides from carbon dioxide. rsc.orgresearchgate.net In these processes, a chiral ligand coordinates to the metal center, creating a chiral environment that biases the reaction pathway toward the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. In the context of carbamate synthesis, an auxiliary can be attached to the substrate, guide a stereoselective transformation, and then be removed. For example, chiral oxazolidine (B1195125) carbamates can undergo asymmetric 1,2-carbamoyl rearrangements where the existing chirality on the oxazolidine ring directs the stereochemical course of the lithiation and subsequent rearrangement, yielding α-hydroxy amides with excellent diastereoselectivity. nih.gov

Protecting Group Chemistry in the Synthesis of Chiral Carbamates

Protecting group chemistry is an essential strategy in the multi-step synthesis of complex organic molecules. bham.ac.uk Functional groups that might interfere with desired reactions elsewhere in a molecule are temporarily masked by conversion into a less reactive derivative. bham.ac.uk In the synthesis of chiral molecules containing amine functionalities, the use of protecting groups is crucial to prevent unwanted side reactions such as N-alkylation and to control regioselectivity. The choice of protecting group is critical and is based on its ease of introduction and removal, and its stability under various reaction conditions. bham.ac.uk

Strategies for N-Protection of Chiral Amines with the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. total-synthesis.comnih.gov The protection of a chiral amine, such as (S)-sec-butylamine, involves its conversion to the corresponding carbamate, this compound. This transformation renders the nitrogen atom significantly less nucleophilic.

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate ((Boc)₂O). wikipedia.org The reaction mechanism involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride. total-synthesis.com The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the protected amine. total-synthesis.com

Several protocols have been developed for the N-tert-butoxycarbonylation of amines, each with specific advantages. The conditions can be tailored to the substrate and the desired purity.

| Reagents | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|

| (Boc)₂O, Base (e.g., NaOH, Et₃N) | Aqueous or Anhydrous (e.g., THF, Dichloromethane) | Standard, widely applicable method. Base is used to neutralize the acidic proton. | total-synthesis.com |

| (Boc)₂O, DMAP (catalyst) | Acetonitrile | Effective for less reactive amines. DMAP acts as a nucleophilic catalyst. | wikipedia.org |

| (Boc)₂O | Water, Catalyst-free | Eco-friendly ("on-water" reaction), often results in high yields and chemoselectivity without side products. | nih.govorganic-chemistry.org |

| (Boc)₂O, Iodine (catalyst) | Solvent-free, Room Temperature | A practical and efficient protocol for various aryl and aliphatic amines. | organic-chemistry.org |

The Boc group is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it compatible with a wide range of subsequent synthetic transformations. total-synthesis.com Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol. wikipedia.org

Orthogonal Protecting Group Applications in Multi-Step Chiral Syntheses

In the synthesis of complex molecules with multiple functional groups, such as peptides or polyfunctional natural products, it is often necessary to deprotect one functional group without affecting others. bham.ac.ukfiveable.me This requires an orthogonal protection strategy , which employs two or more different classes of protecting groups that can be removed by distinct chemical methods. fiveable.me The ability to selectively unmask one reactive site at a time is crucial for controlling the sequence of bond-forming events. fiveable.me

The acid-labile nature of the Boc group makes it an ideal component of an orthogonal strategy. It can be used in conjunction with protecting groups that are cleaved under different conditions. For example, in a molecule containing two different amine groups, one could be protected with a Boc group and the other with a base-labile or hydrogenolysis-labile group.

This strategy allows for the selective deprotection and subsequent reaction at one nitrogen center while the other remains protected. This level of control is fundamental to complex synthetic endeavors like solid-phase peptide synthesis (SPPS) and the construction of elaborate natural products. total-synthesis.comfiveable.me

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) | Fmoc, Cbz, Alloc | total-synthesis.comwikipedia.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz | total-synthesis.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc | total-synthesis.comacs.org |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) | Boc, Cbz | total-synthesis.com |

Mechanistic Investigations of S Tert Butyl Sec Butylcarbamate Reactivity and Transformations

Reaction Pathways of Carbamate (B1207046) Cleavage and Deprotection

The deprotection of the Boc group is a fundamental transformation in synthetic chemistry, and several methods have been developed to achieve this, each with its own mechanistic nuances.

Acid-Catalyzed Deprotection Mechanisms (e.g., Formation of tert-Butyl Cation and Isobutylene, Carbon Dioxide Elimination)

The most common method for the removal of the Boc protecting group is through acid-catalyzed hydrolysis. fishersci.co.uk The generally accepted mechanism involves the following key steps. commonorganicchemistry.com:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This step increases the electrophilicity of the carbonyl carbon. stackexchange.com

Formation of the tert-Butyl Cation: The protonated carbamate undergoes cleavage to form a relatively stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. commonorganicchemistry.comstackexchange.com

Elimination of Carbon Dioxide: The carbamic acid is unstable and readily decomposes, eliminating carbon dioxide gas to yield the free amine. commonorganicchemistry.com

Fate of the tert-Butyl Cation: The tert-butyl cation can then undergo several transformations. It can be trapped by a nucleophile, or it can deprotonate to form isobutylene, a gaseous byproduct. commonorganicchemistry.com In the presence of trifluoroacetic acid (TFA), the tert-butyl cation is deprotonated by the trifluoroacetate (B77799) anion, regenerating the acid catalyst. stackexchange.com

Aqueous phosphoric acid has also been demonstrated as a mild and effective reagent for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive functional groups. nih.govorganic-chemistry.org

Computational and Experimental Elucidation of Protonation Sites and Dissociation Dynamics

Computational studies, often in conjunction with experimental data, have provided deeper insights into the deprotection mechanism. These studies help to elucidate the protonation sites and the dynamics of bond dissociation. While specific computational studies on (S)-tert-Butyl sec-butylcarbamate are not prevalent, research on related N-Boc compounds is informative. For instance, computational and experimental investigations into the deprotonation of N-Boc-piperidine have shed light on the preferential sites of proton abstraction and the activation energies involved in the process. nih.gov Such studies often employ techniques like Density Functional Theory (DFT) to model transition states and reaction pathways. acs.org

Alternative Chemical Deprotection Strategies for the tert-Butyl Carbamate Group (e.g., Reductive, Thermal Methods)

Beyond acid-catalyzed methods, several alternative strategies for Boc deprotection have been developed to accommodate sensitive substrates. acs.org

Thermal Deprotection: The thermolytic cleavage of N-Boc groups can be achieved, often under continuous-flow, high-temperature conditions. acs.orgvapourtec.com Computational modeling and kinetic studies of this process suggest a concerted mechanism involving proton transfer and the release of isobutylene, followed by rapid decarboxylation. acs.orgresearchgate.netresearchgate.net A strong correlation has been observed between the electrophilicity of the N-Boc carbonyl group and the reaction rate. acs.orgvapourtec.com

Reductive Deprotection: While less common for Boc groups compared to other protecting groups like Cbz, reductive cleavage methods can be employed.

Other Mild Methods:

Tris(4-bromophenyl)amminium radical cation (Magic Blue): In combination with triethylsilane, this reagent facilitates the mild deprotection of tert-butyl carbamates. organic-chemistry.orgacs.orgacs.org The mechanism is proposed to involve the activation of the Si-H bond. acs.org

Aqueous Phosphoric Acid: This provides a mild and environmentally benign method for deprotection, compatible with various other functional groups. nih.govorganic-chemistry.org

Below is an interactive table summarizing various deprotection methods for the tert-butyl carbamate group.

| Deprotection Method | Reagents | Key Mechanistic Features |

| Acid-Catalyzed | TFA, HCl, Phosphoric Acid | Protonation of carbonyl, formation of tert-butyl cation and carbamic acid, decarboxylation. commonorganicchemistry.comstackexchange.comnih.gov |

| Thermal | Heat (often in flow reactors) | Concerted proton transfer, release of isobutylene, and rapid decarboxylation. acs.orgvapourtec.com |

| Radical-Mediated | Tris(4-bromophenyl)amminium radical cation (Magic Blue) / Triethylsilane | Catalytic activation of Si-H bond leading to C-O bond cleavage. acs.orgacs.org |

Stereochemical Fidelity and Inversion Mechanisms in Reactions Involving the sec-Butyl Stereocenter

A critical aspect of reactions involving this compound is the maintenance of the stereochemical integrity at the chiral sec-butyl center. The butan-2-yl group is chiral at the carbon atom bonded to the nitrogen. wikipedia.org

Generally, the Boc deprotection under standard acidic conditions is not expected to affect the stereocenter of the amine portion of the molecule, as the reaction occurs at the carbamate functionality. nih.gov Studies on the N-tert-butyloxycarbonylation of chiral amines have shown that the process affords optically pure N-t-Boc derivatives, suggesting that the stereocenter is stable during the protection step. organic-chemistry.org It is reasonable to infer that the deprotection under mild conditions would also proceed with retention of configuration.

However, reactions that involve the deprotonation of the α-proton to the nitrogen could potentially lead to racemization or inversion of the stereocenter, although the acidity of this proton is generally low. Studies on the deprotonation of related cyclic N-Boc systems have investigated the stereochemical course of such reactions, revealing that the outcome can be influenced by factors like the counterion and the nature of the electrophile used to trap the resulting carbanion. acs.org In some cases, chiral acyclic α-nitrile carbanions adjacent to a carbamoyloxy group have shown sufficient configurational stability to be trapped without significant loss of enantiopurity. acs.org

Intramolecular and Intermolecular Reaction Dynamics of the Carbamate Functionality

The carbamate group itself can participate in and influence both intramolecular and intermolecular reactions. The functionality's conformational restriction, stemming from the delocalization of the nitrogen lone pair into the carbonyl group, plays a significant role in its reactivity. acs.orgnih.gov This resonance stabilization imparts a degree of planarity to the carbamate group. nih.gov

Intermolecular Interactions: The carbamate functionality is capable of participating in hydrogen bonding through both the carbonyl oxygen and the N-H group, which can modulate interactions with other molecules, including solvents and reagents. acs.orgnih.gov In the context of drug design, these interactions are crucial for binding to biological targets. acs.orgnih.gov The reaction of carbon dioxide with amines to form carbamic acids is a fundamental intermolecular process. mdpi.com While this is more directly related to the formation of carbamates, the reverse reaction is central to the deprotection mechanism.

Role As a Chiral Building Block in Advanced Organic Synthesis

Application in the Enantioselective Construction of Complex Stereogenic Centers

The inherent chirality of (S)-tert-Butyl sec-butylcarbamate makes it an exemplary chiral auxiliary, a temporary chemical entity that is incorporated into a synthetic sequence to direct the formation of a new stereocenter with a specific configuration. The strategic placement of the bulky tert-butyl and the chiral sec-butyl groups on the carbamate (B1207046) nitrogen atom creates a well-defined stereochemical environment. This steric hindrance plays a crucial role in influencing the trajectory of incoming reagents, thereby favoring the formation of one diastereomer over the other. This diastereoselective control is fundamental to asymmetric synthesis, as the newly formed diastereomers can then be separated, and the chiral auxiliary subsequently removed to yield the desired enantiomerically enriched product. The utility of this approach has been demonstrated in the synthesis of various complex molecules where the precise control of stereochemistry is critical for their biological activity.

Utilization in Diverse Asymmetric Organic Transformations

The application of this compound extends across a wide spectrum of asymmetric organic reactions, where it serves as a powerful tool for carbon-carbon and carbon-heteroatom bond formation with high levels of stereocontrol.

Asymmetric Mannich Reactions and Related Carbon-Carbon Bond Forming Processes

The Mannich reaction, a cornerstone of carbon-carbon bond formation, has been rendered highly enantioselective through the use of chiral auxiliaries derived from this compound. In these reactions, imines derived from the chiral carbamate react with nucleophiles, such as enolates or organometallic reagents. The facial selectivity of the nucleophilic attack on the imine is dictated by the steric bias imposed by the chiral auxiliary, leading to the preferential formation of one diastereomeric product. For instance, the addition of various nucleophiles to imines bearing a chiral N-tert-butanesulfinyl group, a conceptually related chiral auxiliary, has been shown to proceed with high diastereoselectivity. nih.govrsc.org This strategy provides a reliable route to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of a wide range of biologically active molecules. orgsyn.org The development of organocatalytic Mannich reactions has further expanded the scope of this transformation, allowing for the synthesis of optically active β-amino acids from a variety of aldehydes. organic-chemistry.org

Cycloaddition Reactions and Annulation Strategies

In the realm of cycloaddition reactions, chiral auxiliaries play a pivotal role in controlling the stereochemical outcome. While specific examples detailing the use of this compound in cycloadditions are not extensively documented, the broader class of tert-butyl carbamates has been shown to influence the regio- and stereoselectivity of these transformations. For example, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate has been demonstrated to act as a "chameleon" diene in Diels-Alder reactions, reacting with both electron-rich and electron-deficient dienophiles to afford 5-substituted bicyclic lactones. mdpi.com The stereochemical course of such reactions is often governed by a combination of steric and electronic factors, where the carbamate group can direct the approach of the dienophile. These strategies are instrumental in the construction of complex cyclic and polycyclic frameworks found in numerous natural products.

Stereoselective Formation of Quaternary and Tertiary Motifs

The construction of quaternary and tertiary stereocenters represents a significant challenge in organic synthesis due to the steric congestion around the newly formed bond. Chiral auxiliaries, including those conceptually similar to this compound, have proven effective in overcoming this hurdle. By creating a highly organized transition state, the chiral auxiliary can effectively differentiate between the two faces of a prochiral substrate, enabling the stereoselective formation of these sterically demanding motifs. While direct applications of this compound in this context are not widely reported, the principles of asymmetric induction using chiral auxiliaries are well-established and provide a clear pathway for its potential use in such challenging transformations.

Precursor to Enantiomerically Pure Chiral Amines and α-Amino Acid Derivatives

One of the most significant applications of this compound lies in its role as a precursor to enantiomerically pure chiral amines and α-amino acid derivatives. Chiral amines are ubiquitous in pharmaceuticals and natural products, and their enantioselective synthesis is of paramount importance. The carbamate group in this compound serves as a protecting group for the amine functionality, which can be readily cleaved under specific conditions to reveal the free amine.

The general strategy involves the use of the chiral carbamate to direct a stereoselective reaction, followed by the removal of the auxiliary group. This approach has been successfully employed in the synthesis of a wide array of chiral amines with high enantiomeric purity.

Furthermore, derivatives of tert-butyl carbamate are instrumental in the synthesis of α-amino acids. For instance, a highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed using a cooperative catalysis system involving achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids with tert-butyl carbamate. nih.gov This method boasts a broad substrate scope and provides excellent yields and enantioselectivities. nih.gov The synthesis of N-acetyl, tert-butyl amide derivatives of all 20 natural amino acids has also been reported, highlighting the versatility of tert-butylamine, a related compound, in amino acid chemistry. nih.gov

Integration into Multi-Step Stereoselective Total Synthesis of Complex Molecules

The true measure of a chiral building block's utility is its successful integration into the multi-step total synthesis of complex, biologically active molecules. The stereochemical information embedded within this compound can be strategically carried through numerous synthetic steps, ultimately defining the stereochemistry of the final target molecule.

For example, chiral building blocks are essential for the synthesis of protease inhibitors. The enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, a key intermediate for BACE1 inhibitors, was achieved using asymmetric aldol (B89426) reactions to establish the two stereogenic centers. nih.govnih.gov This highlights the importance of chiral carbamate-containing fragments in the development of therapeutic agents. The principles demonstrated in these syntheses underscore the potential of this compound to serve as a critical starting material or intermediate in the construction of a diverse range of complex natural and unnatural products. rsc.org

Computational and Theoretical Studies on S Tert Butyl Sec Butylcarbamate Systems

Quantum Chemical Calculations of Molecular Structure and Conformational Preferences

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules like (S)-tert-butyl sec-butylcarbamate. These computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide insights into the molecule's geometry, bond lengths, bond angles, and dihedral angles.

For carbamates, conformational analysis is crucial as the rotational barriers around the N-C(O) and O-C bonds lead to various possible conformers with different energy levels. The tert-butyl group, with its significant steric bulk, and the chiral sec-butyl group introduce specific conformational constraints. Computational studies can predict the most stable conformer by calculating the relative energies of different spatial arrangements. These calculations often involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy state on the potential energy surface.

While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established. For instance, studies on similar carbamates involve mapping the potential energy surface by systematically rotating key dihedral angles and calculating the energy at each point. This allows for the identification of local and global energy minima, which correspond to the stable conformers. The results of these calculations can be validated against experimental data from techniques like X-ray crystallography or NMR spectroscopy when available.

Below is a hypothetical data table illustrating the kind of information that would be generated from a quantum chemical calculation for the conformational analysis of this compound.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-C=O) (°) | Dihedral Angle (N-C-O-C) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 (anti) | 0 (syn) | 0.00 |

| 2 | 0 (syn) | 0 (syn) | 3.5 |

| 3 | 180 (anti) | 180 (anti) | 5.2 |

| 4 | 0 (syn) | 180 (anti) | 8.1 |

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving this compound. It allows for the elucidation of reaction mechanisms by identifying intermediates, transition states, and the energy profiles of reaction pathways. Methods like DFT are commonly employed to calculate the geometries and energies of all species along a proposed reaction coordinate.

For example, in the synthesis of carbamates, computational modeling can help understand how reactants approach each other, how bonds are formed and broken, and what factors control the reaction rate and selectivity. nih.gov The transition state, a high-energy, transient species, is of particular interest as its structure and energy determine the activation barrier of the reaction.

Computational chemists can locate transition state structures using various algorithms and then perform frequency calculations to confirm their identity (a single imaginary frequency). By connecting the reactants, transition state, and products on a potential energy surface, a detailed reaction mechanism can be mapped out. This approach has been used to understand the mechanisms of various reactions, including pyrolysis and carbamate (B1207046) synthesis. researchgate.net

A study on the gas-phase pyrolysis of sec-butyl bromide, a related alkyl halide, utilized DFT calculations to investigate the reaction mechanism, kinetics, and thermodynamics. researchgate.net The study identified a four-membered cyclic transition state and calculated activation energies and enthalpies that were in close agreement with experimental data. researchgate.net A similar approach could be applied to reactions involving this compound to predict its reactivity and decomposition pathways.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (Ea) (kcal/mol) |

| Nucleophilic Substitution | Trigonal bipyramidal | 25.3 |

| Elimination | Four-membered cyclic | 35.8 |

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Predictive Modeling of Stereoselectivity in Synthetic Pathways

A significant application of computational modeling in the context of this compound is the prediction of stereoselectivity in its synthesis. As the molecule contains a stereocenter, controlling the stereochemical outcome of its formation is crucial. Computational models can provide valuable insights into the factors that govern diastereoselectivity and enantioselectivity.

By calculating the energies of the transition states leading to different stereoisomeric products, researchers can predict which stereoisomer will be formed preferentially. acs.org These models can account for the steric and electronic effects of substituents, the role of chiral catalysts, and the influence of reaction conditions. For example, in a catalyzed reaction, the model would include the catalyst in the calculations to understand how it interacts with the substrate to favor the formation of one stereoisomer over another.

Studies on stereodivergent carbamate synthesis have demonstrated the ability to control stereoselectivity by trapping in situ generated intermediates. nih.gov Computational modeling can be employed to rationalize the observed stereochemical outcomes in such complex reaction systems. nih.gov Furthermore, research into the stereoselective synthesis of other chiral molecules has shown the power of computational studies in rationalizing the high levels of diastereoselectivity and enantioselectivity achieved with specific chiral catalysts. acs.org

Table 3: Predicted Diastereomeric Ratio from Transition State Energy Calculations

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Diastereomeric Ratio (S,S) : (S,R) |

| TS leading to (S,S) | 0.0 | 95 : 5 |

| TS leading to (S,R) | 1.8 |

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Investigation of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a wealth of information about the electronic structure of this compound, which is fundamental to understanding its reactivity. Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO energies are particularly important reactivity descriptors. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

The MEP provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents. For instance, an area of negative electrostatic potential would be susceptible to attack by an electrophile.

Table 4: Calculated Electronic Properties of a Carbamate Analog

| Property | Value |

| HOMO Energy | -9.584 eV bsu.by |

| LUMO Energy | 0.363 eV bsu.by |

| HOMO-LUMO Gap | 9.947 eV |

| Dipole Moment | 2.5 D |

Note: The HOMO and LUMO energy values are taken from a computational study on a different, but structurally related, molecule and are provided for illustrative purposes. bsu.by The HOMO-LUMO gap and dipole moment are hypothetical values.

Future Research Directions and Unexplored Avenues in S Tert Butyl Sec Butylcarbamate Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enantiopure Carbamates

The efficient and environmentally benign synthesis of enantiomerically pure carbamates, including (S)-tert-Butyl sec-butylcarbamate, remains a critical area for future research. Current methods often rely on stoichiometric reagents and harsh conditions. The development of catalytic and sustainable alternatives is paramount.

Future investigations should focus on several promising strategies. One key area is the advancement of catalytic methods utilizing carbon dioxide (CO₂) as a C1 building block. rsc.orgorganic-chemistry.org The copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO₂ and amines has shown promise for producing axially chiral carbamates and could be adapted for the synthesis of centrally chiral compounds like this compound. rsc.org Furthermore, the development of dual Brønsted acid/base organocatalysts presents a metal-free approach for CO₂ fixation into chiral molecules. nih.gov

Another avenue for exploration is the refinement of the Curtius rearrangement. While a classic transformation, modern adaptations using safer reagents and milder conditions can enhance its utility. For instance, the reaction of carboxylic acids with di-tert-butyl dicarbonate (B1257347) and sodium azide (B81097) can generate isocyanate intermediates that are subsequently trapped to form carbamates under relatively gentle conditions. organic-chemistry.org

Moreover, the direct catalytic carbamoylation of sec-butanol represents a highly atom-economical approach. Research into novel catalysts, potentially based on earth-abundant metals or organocatalytic systems, that can facilitate the direct and enantioselective reaction between sec-butanol and a suitable nitrogen source and carbonyl equivalent would be a significant breakthrough.

Finally, the principles of green chemistry should guide all future synthetic developments. This includes the use of renewable starting materials, solvent minimization or replacement with greener alternatives, and the development of catalytic systems that can be easily recovered and recycled.

Expanding the Scope of Asymmetric Applications and Functionalizations

Beyond its synthesis, the utility of this compound as a chiral building block or intermediate in asymmetric synthesis is a largely unexplored frontier. The carbamate (B1207046) moiety can act as a directing group or be transformed into other functional groups, opening up a wide range of potential applications.

Future research should investigate the directed functionalization of the sec-butyl group, guided by the chiral carbamate. For example, asymmetric C-H activation or functionalization at positions remote to the stereocenter could lead to the synthesis of complex, highly substituted chiral molecules. The development of chiral catalysts that can differentiate between the prochiral C-H bonds of the ethyl and methyl substituents on the sec-butyl group would be a particularly challenging yet rewarding endeavor.

The this compound can also serve as a precursor to other chiral molecules. For instance, cleavage of the carbamate could yield enantiopure sec-butylamine, a valuable chiral building block. Research into mild and selective deprotection methods that preserve the stereochemical integrity of the chiral center is crucial.

Furthermore, the exploration of this carbamate in the synthesis of biologically active compounds and chiral ligands for asymmetric catalysis is a promising avenue. Its specific stereochemistry and lipophilicity may impart unique properties to target molecules. Asymmetric synthesis is crucial in the pharmaceutical industry, where the enantioselectivity of a drug can determine its efficacy and safety. nih.gov

Advanced Computational Approaches for Rational Design and Predictive Synthesis

Computational chemistry offers powerful tools to accelerate the discovery and optimization of synthetic routes and to understand the underlying principles of stereoselectivity. For this compound, computational studies can provide invaluable insights.

Future research should employ Density Functional Theory (DFT) and other high-level computational methods to:

Elucidate Reaction Mechanisms: Model the transition states of potential synthetic routes to understand the origins of enantioselectivity. This can aid in the rational design of more efficient and selective catalysts. nih.gov

Predict Conformational Preferences: Analyze the conformational landscape of this compound and its interactions with catalysts and reagents. nih.gov This understanding is critical for designing stereoselective reactions.

Virtual Screening of Catalysts: Computationally screen libraries of potential catalysts for the enantioselective synthesis of the target molecule, saving significant experimental time and resources.

By combining computational predictions with experimental validation, a synergistic approach can be developed to rapidly advance the chemistry of this and other chiral carbamates.

Integration with Flow Chemistry and Automation for Scalable Chiral Synthesis

To translate laboratory-scale discoveries into practical applications, the development of scalable and robust synthetic processes is essential. Flow chemistry and automation are transformative technologies that offer significant advantages in this regard. nih.gov

Future research should focus on developing continuous flow processes for the synthesis of this compound. Flow reactors can offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scale-up. nih.gov For example, the synthesis of carbamates using packed-bed reactors with immobilized catalysts could enable continuous production with easy catalyst recovery.

Automation, when coupled with flow chemistry, can create powerful platforms for high-throughput reaction optimization and library synthesis. nih.gov An automated system could systematically vary reaction parameters such as temperature, residence time, and reagent stoichiometry to rapidly identify the optimal conditions for the synthesis of this compound. This approach can significantly accelerate the development of efficient and scalable synthetic routes. The integration of online analytical techniques would allow for real-time monitoring and optimization of the reaction process.

The development of such integrated systems would not only benefit the synthesis of this specific carbamate but also establish a general platform for the efficient and scalable production of a wide range of other valuable chiral molecules.

Q & A

Q. What are the key considerations for synthesizing (S)-tert-Butyl sec-butylcarbamate with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis requires chiral auxiliaries or catalysts. A common approach involves using tert-butyl carbamate-protected amines, where stereochemistry is controlled during the coupling step. For example, tert-butyl carbamates are synthesized via Boc-protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane. Dynamic low-temperature NMR can monitor axial/equatorial conformations of the tert-butyl group to confirm stereochemical integrity . Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the (S)-enantiomer.

Q. How can researchers characterize the stability of this compound under varying pH conditions?

Methodological Answer: Stability studies should assess hydrolysis rates in acidic, neutral, and alkaline buffers. For instance, incubate the compound in 0.1 M HCl (pH 1), phosphate buffer (pH 7), and 0.1 M NaOH (pH 13) at 25°C. Monitor degradation via HPLC or LC-MS, tracking the appearance of sec-butylamine and tert-butanol byproducts. The tert-butyl group is susceptible to acid-catalyzed cleavage, while the carbamate bond may hydrolyze under alkaline conditions. Kinetic data (e.g., half-life) should be collected to model degradation pathways .

Q. What analytical techniques are most effective for confirming the stereochemistry of this compound?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can separate enantiomers. Polarimetry or circular dichroism (CD) spectroscopy provides complementary data on optical activity. For structural confirmation, X-ray crystallography is definitive but requires high-quality crystals. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can resolve spatial arrangements of substituents around the stereocenter .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The tert-butyl group imposes steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms. To study this, compare reaction rates with less bulky analogs (e.g., methyl carbamates) under identical conditions (e.g., treatment with NaI in acetone). Kinetic isotope effects (KIEs) and computational modeling (DFT) can elucidate transition-state geometries. For example, explicit solvent molecules in DFT calculations may reveal solvation effects that stabilize intermediates .

Q. What strategies mitigate racemization during deprotection of the tert-butyl carbamate group?

Methodological Answer: Racemization often occurs under acidic conditions (e.g., TFA in DCM). To minimize this, use milder acids like HCl in dioxane at 0°C or enzymatic deprotection (e.g., lipases in aqueous buffer). Monitor enantiomeric excess (ee) via chiral HPLC before and after deprotection. Alternatively, employ orthogonal protecting groups (e.g., Fmoc) for selective removal without disturbing stereochemistry .

Q. How can researchers resolve contradictions in reported toxicity data for tert-butyl carbamate derivatives?

Methodological Answer: Discrepancies may arise from impurities or assay variability. Reproduce toxicity studies (e.g., acute oral toxicity in rodents per OECD 423) with rigorously purified this compound. Cross-validate results using in vitro models (e.g., HepG2 cell viability assays) and compare with structurally related carbamates. Meta-analyses of existing data should account for differences in experimental design (e.g., dosing regimens, solvent carriers) .

Data-Driven Research Challenges

Q. How do reaction conditions (e.g., solvent polarity, temperature) affect the yield of this compound in multi-step syntheses?

Methodological Answer: Design a factorial experiment varying solvent (e.g., THF vs. DMF), temperature (0°C vs. RT), and catalyst loading. Analyze yields via ANOVA to identify significant factors. For example, polar aprotic solvents may enhance nucleophilicity of intermediates, while lower temperatures reduce side reactions. Response surface methodology (RSM) can optimize conditions for maximum yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.